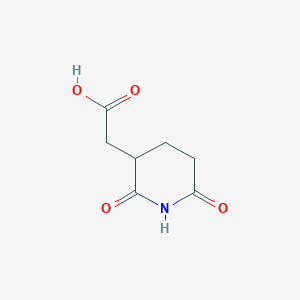

2-(2,6-Dioxopiperidin-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

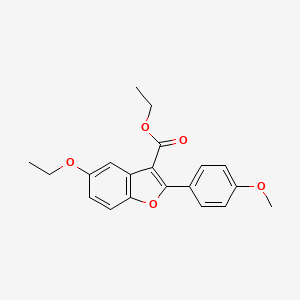

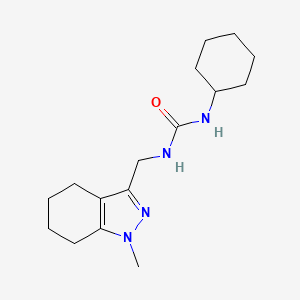

“2-(2,6-Dioxopiperidin-3-yl)acetic acid” is a useful compound mainly used for the synthesis of organic compounds . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs .

Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction .Molecular Structure Analysis

The molecular structure of “2-(2,6-Dioxopiperidin-3-yl)acetic acid” was confirmed by 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.27 . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .科学的研究の応用

IDO1 Inhibition

2-(2,6-Dioxopiperidin-3-yl)acetic acid: derivatives have shown promise as inhibitors of indoleamine pyrrole-2,3-dioxygenase-1 (IDO1) activity. IDO1 is an enzyme implicated in cancer pathogenesis and other diseases. By suppressing IDO1, these compounds may offer potential therapeutic benefits .

Antitumor Activity

The compound 10a , derived from 2-(2,6-Dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione , exhibits potent antiproliferative activity against NCI-H929 and U239 cell lines. Further studies are needed to explore its potential as an antitumor drug .

Proteasome Degradation via Pomalidomide Derivatives

Pomalidomide, a third-generation IMiD, has been modified from thalidomide. It enhances immune responses, inhibits proinflammatory cytokine production, and induces cancer cell apoptosis. The molecular structure of pomalidomide serves as a ligand for E3 ligase in PROTAC production, contributing to proteasome degradation drugs .

Immunomodulation and Antiangiogenic Properties

Pomalidomide, specifically 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione , exhibits antitumor effects, immunomodulatory properties, and direct antimyeloma activity when administered alongside low-dose dexamethasone .

Ubiquitination Degradation of IKZF Proteins

Compound 10a induces ubiquitination degradation of IKZF1 and IKZF3 proteins by CRL4CRBN. This finding suggests its potential as an antitumor drug .

Targeted Protein Degradation via PROTAC

Pomalidomide’s role as a ligand for E3 ubiquitin ligase in PROTAC production highlights its significance in targeted protein degradation. PROTAC technology has gained attention in medicinal chemistry for its ability to degrade specific proteins in vivo .

作用機序

The compound is capable of suppressing indoleamine pyrrole-2,3-dioxygenase-1 activities in in vitro experiments . It recognizes E3 ubiquitin ligase and target protein by E3 ubiquitin ligase ligand and target protein ligand, respectively, making the target protein polyubiquitinated, and the proteasome recognizes and degrades the target protein .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4/c9-5-2-1-4(3-6(10)11)7(12)8-5/h4H,1-3H2,(H,10,11)(H,8,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNHMNRAYLJHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dioxopiperidin-3-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2527360.png)

![4-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2527362.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2527364.png)

![4-[4-(dimethylamino)phenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B2527367.png)

![N-[2-(N,3-Dimethylanilino)ethyl]but-2-ynamide](/img/structure/B2527379.png)

![N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B2527382.png)